methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate
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Overview
Description
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate is an organic compound with the molecular formula C10H19FO4 It is a methyl ester derivative of hexanoic acid, featuring a fluoro and hydroxy substituted propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The fluoro and hydroxy groups are introduced through subsequent reactions involving fluorination and hydroxylation of the propoxy side chain. The reaction conditions often require controlled temperatures and specific reagents to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 6-[(2R)-3-fluoro-2-oxopropoxy]hexanoic acid.
Reduction: Formation of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate exerts its effects involves interactions with specific molecular targets. The fluoro and hydroxy groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the active hexanoic acid derivative, which may interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(3-fluoro-2-hydroxypropoxy)hexanoate: Similar structure but different stereochemistry.
Ethyl 6-(3-fluoro-2-hydroxypropoxy)hexanoate: Ethyl ester instead of methyl ester.
Methyl 6-(3-chloro-2-hydroxypropoxy)hexanoate: Chlorine substituent instead of fluorine.
Uniqueness
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate is unique due to its specific stereochemistry and the presence of both fluoro and hydroxy functional groups.
Properties
CAS No. |
919528-29-3 |
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Molecular Formula |
C10H19FO4 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate |
InChI |
InChI=1S/C10H19FO4/c1-14-10(13)5-3-2-4-6-15-8-9(12)7-11/h9,12H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
CDTYMEALUNZNMU-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)CCCCCOC[C@H](CF)O |
Canonical SMILES |
COC(=O)CCCCCOCC(CF)O |
Origin of Product |
United States |
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